(2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
Description
The compound (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid features a pyrrole core substituted with 2,5-dimethyl groups and a 4-bromophenyl moiety at the N1 position.
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H14BrNO2/c1-10-9-12(3-8-15(18)19)11(2)17(10)14-6-4-13(16)5-7-14/h3-9H,1-2H3,(H,18,19)/b8-3+ |
InChI Key |
PYKWZMCPQMLVPH-FPYGCLRLSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Formation of the Propenoic Acid Group: The propenoic acid group can be introduced through a Knoevenagel condensation reaction, where an aldehyde reacts with a malonic acid derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenoic acid group to a propanoic acid group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propanoic acid derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the propenoic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with analogs differing in phenyl substituents:
Key Observations:
- The bromo group’s larger size may improve binding affinity but reduce solubility compared to chloro . tert-Butyl Group: Introduces steric bulk and lipophilicity, which may improve membrane permeability but exacerbate adverse effects (e.g., pruritus in FXR agonists) . Difluoromethoxy Group: Combines electronegativity and metabolic stability due to fluorine atoms, making it favorable for drug design .
- Acidity: The acrylic acid group’s pKa (~4.2) suggests ionization at physiological pH, influencing solubility and protein interactions across analogs.
Biological Activity
The compound (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is a pyrrole derivative with potential biological activities. This article delves into its biological properties, focusing on its anti-inflammatory and anticancer effects, supported by various research findings.
- Molecular Formula : C15H14BrNO2
- Molar Mass : 308.17 g/mol
- Density : 1.41 g/cm³ (predicted)
- Boiling Point : 443.9 °C (predicted)
- pKa : 4.38 (predicted) .
Anti-inflammatory Properties
Recent studies have highlighted the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In a comparative analysis, the compound demonstrated significant inhibitory activity against COX enzymes, with selectivity ratios that suggest it may be a promising candidate for anti-inflammatory therapies.
- Inhibition Assays :
- The compound showed an IC50 value of 86.55 μM against human dermal fibroblasts, indicating its potential cytotoxic effects .
- Molecular docking studies revealed that the compound forms multiple hydrogen bonds with key amino acid residues in the active sites of COX enzymes, enhancing its inhibitory potential .
Anticancer Activity
The anticancer properties of this compound were evaluated against various cancer cell lines, including triple-negative breast cancer cells.
- Cytotoxicity Studies :
Structure-Activity Relationship (SAR)
Understanding the structural features that contribute to the biological activity of this compound is essential for further development. The presence of bromine in the phenyl ring appears to enhance both anti-inflammatory and anticancer activities by increasing lipophilicity and facilitating interactions with biological targets.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrNO2 |
| Molar Mass | 308.17 g/mol |
| Density | 1.41 g/cm³ |
| Boiling Point | 443.9 °C |
| pKa | 4.38 |
| IC50 (Human Dermal Fibroblasts) | 86.55 μM |
| IC50 (MDA-MB-231) | 6.59 - 12.51 μM |
Case Studies
In a recent study, the compound was tested alongside other pyrrole derivatives for their anti-inflammatory and anticancer properties:
- Study on Anti-inflammatory Effects : The results indicated that compounds with similar structures exhibited varying degrees of COX inhibition, suggesting that modifications in the pyrrole ring can significantly affect biological activity .
- Anticancer Evaluation : The compound was part of a series evaluated for cytotoxicity against breast cancer cell lines, confirming its potential as a therapeutic agent due to its ability to induce apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid, and how can purity be optimized?
- Methodology : Synthesis typically involves a multi-step approach:
Pyrrole ring formation : Condensation of 4-bromophenylhydrazine with acetylacetone derivatives under acidic conditions.
Acrylic acid conjugation : Wittig or Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated carboxylic acid group .
- Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key techniques :
- NMR : Confirm regiochemistry of the pyrrole ring (e.g., ¹H NMR: δ 6.8–7.5 ppm for aromatic protons, δ 2.2–2.5 ppm for methyl groups) .
- FT-IR : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~346–348 for bromine isotope pattern) .
Q. How does the compound’s solubility and stability affect experimental design?
- Solubility : Poor aqueous solubility; dissolve in DMSO (10–20 mM stock) and dilute in buffer (pH 7.4) for biological assays.
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the acrylic acid moiety. Monitor degradation via UV-Vis (λmax ~260–280 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Structure refinement : Use SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to resolve disorder in the bromophenyl group .
- Data collection : High-resolution synchrotron XRD (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for low-occupancy atoms .
Q. How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?
- DFT workflow :
Optimize geometry using B3LYP/6-31G(d,p).
Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity.
Map electrostatic potential surfaces to identify reactive sites (e.g., acrylic acid moiety for nucleophilic attack) .
- Correlation with bioactivity : Compare computed dipole moments and polar surface areas with experimental logP values to rationalize membrane permeability .
Q. How do steric and electronic effects of the 4-bromophenyl group influence biological activity?
- Steric effects : Molecular docking (AutoDock Vina) shows bromine’s bulkiness may hinder binding in narrow enzyme pockets (e.g., FXR agonists require precise fit) .
- Electronic effects : Bromine’s electron-withdrawing nature enhances electrophilicity of the acrylic acid group, critical for covalent inhibition (e.g., antimicrobial targets) .
Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial studies?
- Controlled assays :
- MIC determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics : Monitor bactericidal activity at 2× MIC over 24 hours.
- Resistance studies : Serial passage assays to assess mutation frequency under sublethal concentrations .
Q. How can discrepancies between computational predictions and experimental bioactivity data be reconciled?
- Troubleshooting steps :
Verify force field parameters in docking studies (e.g., AMBER vs. CHARMM).
Reassess protonation states (e.g., carboxylic acid deprotonation at physiological pH).
Use isothermal titration calorimetry (ITC) to experimentally measure binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
